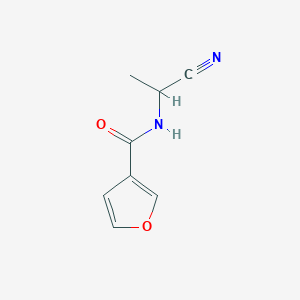

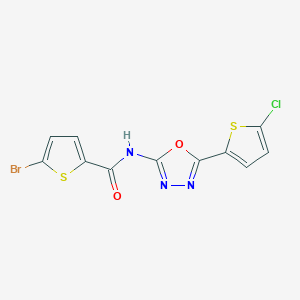

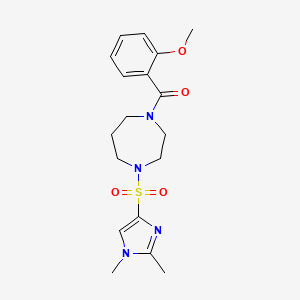

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide, also known as LSN2424100, is a novel small molecule compound that has been synthesized and investigated for its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide involves the inhibition of the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide binds to the ATP-binding site of Akt and inhibits its phosphorylation, leading to the downregulation of downstream targets such as mTOR, p70S6K, and 4EBP1. This results in the inhibition of protein synthesis and cell cycle progression, leading to cell death.

Biochemical and Physiological Effects

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of Akt and mTOR, leading to the downregulation of downstream targets such as p70S6K and 4EBP1. This results in the inhibition of protein synthesis and cell cycle progression, leading to cell death. 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide also induces apoptosis by activating caspase-3 and caspase-9 and downregulating anti-apoptotic proteins such as Bcl-2 and XIAP. Additionally, 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide in lab experiments is its specificity for the Akt/mTOR signaling pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. Additionally, 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. One limitation of using 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide in lab experiments is its moderate yield and purity, which can make it difficult to obtain sufficient quantities for certain experiments.

Orientations Futures

There are several future directions for the investigation of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide. One direction is to further elucidate its mechanism of action and downstream targets. Another direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of more efficient synthesis methods and analogs of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide could lead to improved potency and selectivity.

Méthodes De Synthèse

The synthesis of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide involves the condensation reaction between 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)propanehydrazide and 3-hydroxybenzaldehyde in the presence of acetic acid as a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to form the final product. The yield of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide is moderate, ranging from 40-60%, and the purity can be increased through recrystallization.

Applications De Recherche Scientifique

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-cancer activity against several types of cancer cells, including lung cancer, breast cancer, and colon cancer. 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide induces apoptosis, inhibits cell proliferation, and suppresses tumor growth in vitro and in vivo. Additionally, 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

IUPAC Name |

N-[(3-hydroxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c26-17-7-5-6-16(14-17)15-23-24-22(27)12-13-25-20-10-3-1-8-18(20)19-9-2-4-11-21(19)25/h1,3,5-8,10,14-15,26H,2,4,9,11-13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOLWHDNJSQQFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide | |

CAS RN |

452089-93-9 |

Source

|

| Record name | N'-(3-HO-BENZYLIDENE)-3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

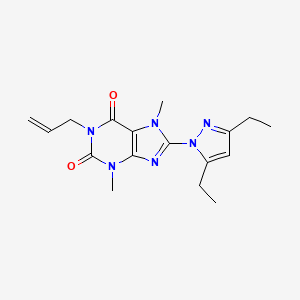

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2950631.png)

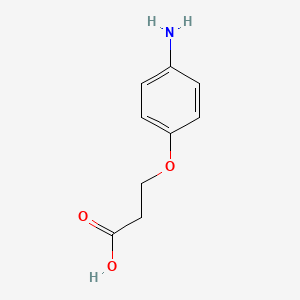

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide](/img/structure/B2950644.png)

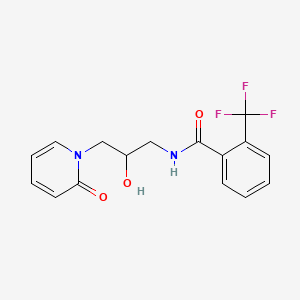

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2950649.png)